molecular formula C13H8F3NO2 B8770858 4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid CAS No. 845826-95-1

4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid

Cat. No.: B8770858
CAS No.: 845826-95-1
M. Wt: 267.20 g/mol
InChI Key: FOOREMKGBPKDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(Trifluoromethyl)pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

845826-95-1

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

4-[6-(trifluoromethyl)pyridin-3-yl]benzoic acid

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-5-10(7-17-11)8-1-3-9(4-2-8)12(18)19/h1-7H,(H,18,19)

InChI Key

FOOREMKGBPKDRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Procedure F′: 5-Bromo-2-trifluoromethylpyridine (Eur J. Org Chem (2003), 1559) (0.85 g, 3.7 mmol), methoxycarbonylphenyl-4-boronic acid (0.44 g, 2.4 mmol) and sodium carbonate (1 g, 9.4 mmol) are suspended in dioxane/water (9:1) (25 ml). The mixture is degassed for 20 minutes with a nitrogen stream, tetrakis(triphenylphosphine) palladium (0.05 g, 0.04 mmol) is added and the mixture is heated to reflux under nitrogen overnight. The mixture is concentrated under reduced pressure and partitioned between water and ethyl acetate. The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are dried over MgSO4 and evaporated. The crude product is purified by silica-gel column chromatography (gradient 10% ethyl acetate in cyclohexane to 10% cyclohexane in ethyl acetate) to give 4-(6-trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester. MS (FIA) 282.0 (MH+). Procedure G′: 4-(6-Trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester (0.57 g, 2 mmol) is dissolved in tetrahydrofuran/water (9:1) (25 ml), lithium hydroxide monohydrate (0.9 g, 2.2 mmol) is added and the mixture is heated under reflux overnight. The mixture is concentrated under reduced pressure and partitioned between water and ethyl acetate. The aqueous layer is acidified and the resulting precipitate is collected by filtration to give the 4-(6-trifluoromethyl-pyridin-3-yl)-benzoic acid. MS (FIA) 267 (MH−)
Name
4-(6-Trifluoromethyl-pyridin-3-yl)-benzoic acid methyl ester
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.9 g
Type
reactant
Reaction Step Two

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